molecular formula C21H18ClN3S B4627642 3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole CAS No. 693254-25-0

3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole

Cat. No. B4627642
CAS RN: 693254-25-0
M. Wt: 379.9 g/mol
InChI Key: HQQAVUKOHRTGPL-UHFFFAOYSA-N
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Description

The compound belongs to a broader family of heterocyclic compounds that exhibit a wide range of biological and chemical properties. 1,2,4-Triazoles, in particular, are known for their versatility in chemical synthesis and potential pharmacological activities. The addition of chlorobenzyl and naphthylmethyl groups could further influence the compound's physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of thiosemicarbazides or mercapto-triazoles with various aldehydes or ketones in the presence of acidic or basic catalysts. For instance, the cyclization of 3-(1-naphthylmethylene)-4-amino-5-mercapto-1,2,4-triazole with p-methyl benzoic acid in the presence of phosphorus oxychloride can yield related compounds (Zhang et al., 1996).

Molecular Structure Analysis

The molecular structure of related triazole compounds has been elucidated using techniques like X-ray diffraction, demonstrating how substituent groups influence the overall molecular conformation. For example, the phenyl group and the heteronucleus in related structures are almost coplanar, indicating the potential for π-π interactions and steric effects that influence the compound's reactivity and properties (Zhang et al., 1996).

Scientific Research Applications

Biological and Pharmacological Applications

Triazole derivatives, including the 3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole, have been extensively studied for their diverse biological activities. These compounds are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Significant interest has been shown in developing novel triazoles for therapeutic applications due to their efficacy against neglected diseases and their potential to combat drug-resistant bacteria and viruses. The synthesis of triazole derivatives is evolving, with a focus on green chemistry and sustainability, highlighting the ongoing need for new drugs to address emerging health challenges (Ferreira et al., 2013).

Chemical and Material Science Applications

In addition to their biological activities, 1,2,4-triazole derivatives are utilized in chemical and material sciences. These compounds serve as key intermediates in the synthesis of complex molecules, including optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their role extends to the production of corrosion inhibitors and pest control agents in agriculture, showcasing the versatility of triazole derivatives beyond pharmaceuticals (Parchenko, 2019).

Environmental and Ecological Considerations

The environmental impact and ecological considerations of triazole derivatives are becoming increasingly important. Research into eco-friendly synthesis methods for triazoles, including the use of water extract of banana and eggshell powder as catalysts, reflects a shift towards more sustainable and less harmful production techniques. These methods offer advantages such as reduced reaction times and higher yields, contributing to the greener synthesis of pharmacologically active compounds (de Souza et al., 2019).

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-25-20(13-16-10-6-9-15-7-2-4-11-18(15)16)23-24-21(25)26-14-17-8-3-5-12-19(17)22/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQAVUKOHRTGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128800
Record name 3-[[(2-Chlorophenyl)methyl]thio]-4-methyl-5-(1-naphthalenylmethyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole

CAS RN

693254-25-0
Record name 3-[[(2-Chlorophenyl)methyl]thio]-4-methyl-5-(1-naphthalenylmethyl)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693254-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Chlorophenyl)methyl]thio]-4-methyl-5-(1-naphthalenylmethyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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